![molecular formula C18H18N2O5S B2405895 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421448-83-0](/img/structure/B2405895.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic activities. These compounds, including variations of benzodifuranyl and tetrazines, were developed through a series of chemical reactions, showcasing the potential for creating a wide range of biologically active substances from complex starting materials (Abu‐Hashem et al., 2020).
Facile Preparation of N-heterocycles : A one-pot approach has been reported for synthesizing various nitrogen-containing heterocycles, including oxazolines and thiazolines, by adding amides to olefins. This method provides an efficient route to produce N-heterocycles, which could include compounds similar to the one , highlighting the versatility and potential applications in creating pharmacologically relevant structures (Gratia et al., 2014).
Biological Activities
Antimicrobial Evaluation : Synthesized compounds containing thiophene-2-carboxamides have been evaluated for their antimicrobial properties. These studies involve the creation of compounds with specific functional groups aimed at targeting microbial pathogens, indicating the importance of structural variation in developing new antimicrobial agents (Talupur et al., 2021).
Anti-anoxic Activity : Research into 2-aminothiazoles and thiazolecarboxamides has demonstrated significant anti-anoxic (AA) activity, indicating the potential for these compounds in treating conditions related to oxygen deprivation. Such studies underscore the therapeutic potential of chemically complex compounds in addressing specific physiological challenges (Ohkubo et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Similarly, inhibition of lipoxygenase could affect the arachidonic acid metabolism pathway, potentially leading to reduced inflammation .
Result of Action
Based on its potential targets, the compound could potentially alter nerve signal transmission and reduce inflammation by inhibiting the activity of cholinesterases and lipoxygenase enzymes, respectively .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-11-23-10-14(20(17)9-13-2-1-7-26-13)18(22)19-12-3-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,14H,5-6,9-11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNUMZVKPWAAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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